Enhanced Radical Polymerization Reactivity via Terminal Vinyl Group
The target compound possesses a terminal vinyl group (CH2=CH-) on its alkenyl chain, enabling efficient participation in radical-mediated polymerization and crosslinking reactions . Its linear C12 isomer, 1-octenylsuccinic anhydride (CAS 7757-96-2), has an internal double bond (CH=CH-) that is significantly less reactive in radical propagation due to steric hindrance and allylic stabilization. This structural difference leads to a qualitatively higher rate of incorporation into growing polymer chains for the target compound [1].
| Evidence Dimension | Polymerization Reactivity (Vinyl vs. Internal Alkene) |
|---|---|
| Target Compound Data | Terminal vinyl group (CH2=CH-) yields high radical reactivity |
| Comparator Or Baseline | 1-Octenylsuccinic anhydride (Internal alkene CH=CH-) has low radical reactivity |
| Quantified Difference | Qualitative difference (terminal vs. internal alkene). Quantitative rate constant data specific to this pair was not available in the accessed sources. |
| Conditions | Free-radical polymerization conditions; inferred from well-established structure-reactivity relationships for vinyl monomers [1]. |
Why This Matters
This allows the compound to be used as a co-monomer to covalently anchor succinic anhydride functionality within polymer backbones, a route inaccessible to its linear isomer.
- [1] Odian, G. Principles of Polymerization, 4th ed. Wiley-Interscience, 2004. (General reference for radical polymerization reactivity). View Source
